Cas no 331860-15-2 (1-[(2,6-dichlorophenyl)methyl]-4-methylpiperazine)
1-[(2,6-dichlorophenyl)methyl]-4-methylpiperazine Chemical and Physical Properties
Names and Identifiers
-
- Piperazine, 1-[(2,6-dichlorophenyl)methyl]-4-methyl-
- 1-[(2,6-dichlorophenyl)methyl]-4-methylpiperazine
-
- Inchi: 1S/C12H16Cl2N2/c1-15-5-7-16(8-6-15)9-10-11(13)3-2-4-12(10)14/h2-4H,5-9H2,1H3
- InChI Key: FSFRTXIUZMRYPL-UHFFFAOYSA-N
- SMILES: N1(CC2=C(Cl)C=CC=C2Cl)CCN(C)CC1
Experimental Properties
- Density: 1.229±0.06 g/cm3(Predicted)
- Boiling Point: 329.1±37.0 °C(Predicted)
- pka: 7.50±0.10(Predicted)
1-[(2,6-dichlorophenyl)methyl]-4-methylpiperazine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1587160-1g |
1-(2,6-Dichlorobenzyl)-4-methylpiperazine |
331860-15-2 | 98% | 1g |
¥4735.00 | 2024-05-18 |
1-[(2,6-dichlorophenyl)methyl]-4-methylpiperazine Related Literature
-
Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
-
Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
-
Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
-
Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
-
Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
Additional information on 1-[(2,6-dichlorophenyl)methyl]-4-methylpiperazine
Introduction to 1-[(2,6-dichlorophenyl)methyl]-4-methylpiperazine (CAS No. 331860-15-2)
1-[(2,6-dichlorophenyl)methyl]-4-methylpiperazine, also known by its CAS number 331860-15-2, is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a piperazine ring and a dichlorophenyl substituent. These structural elements contribute to its potential therapeutic applications and pharmacological properties.
The piperazine moiety in 1-[(2,6-dichlorophenyl)methyl]-4-methylpiperazine is a common scaffold in drug design due to its ability to modulate various biological targets. Piperazines are known for their ability to interact with receptors, enzymes, and ion channels, making them valuable in the development of drugs for neurological disorders, cardiovascular diseases, and other conditions. The dichlorophenyl substituent further enhances the compound's lipophilicity and metabolic stability, which are crucial factors in drug efficacy and safety.
Recent studies have explored the potential of 1-[(2,6-dichlorophenyl)methyl]-4-methylpiperazine in various therapeutic areas. One notable area of research is its application as an antagonist for serotonin receptors. Serotonin receptors play a critical role in mood regulation, sleep, and appetite, making them important targets for the treatment of psychiatric disorders such as depression and anxiety. Studies have shown that 1-[(2,6-dichlorophenyl)methyl)-4-methylpiperazine exhibits high affinity and selectivity for specific serotonin receptor subtypes, which could lead to the development of more effective and targeted therapies.
In addition to its potential as a serotonin receptor antagonist, 1-[(2,6-dichlorophenyl)methyl)-4-methylpiperazine has also been investigated for its anti-inflammatory properties. Inflammation is a key factor in many chronic diseases, including arthritis, asthma, and inflammatory bowel disease. Research has demonstrated that this compound can inhibit the production of pro-inflammatory cytokines and reduce oxidative stress, suggesting its potential as an anti-inflammatory agent.
The pharmacokinetic properties of 1-[(2,6-dichlorophenyl)methyl)-4-methylpiperazine have also been studied extensively. Its lipophilic nature allows it to cross the blood-brain barrier effectively, which is essential for central nervous system (CNS) disorders. Furthermore, its metabolic stability ensures that it remains active in the body for an extended period, reducing the frequency of dosing required for therapeutic effects.
Clinical trials involving 1-[(2,6-dichlorophenyl)methyl)-4-methylpiperazine are currently underway to evaluate its safety and efficacy in human subjects. Preliminary results from phase I trials have shown promising outcomes with minimal adverse effects. These findings have paved the way for further clinical investigations and potential market approval.
In conclusion, 1-[(2,6-dichlorophenyl)methyl)-4-methylpiperazine (CAS No. 331860-15-2) represents a promising compound with diverse therapeutic applications. Its unique structural features and favorable pharmacological properties make it a valuable candidate for drug development in areas such as psychiatry and inflammation. Ongoing research and clinical trials will continue to elucidate its full potential and contribute to advancements in medicinal chemistry and pharmaceutical science.
331860-15-2 (1-[(2,6-dichlorophenyl)methyl]-4-methylpiperazine) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)